Enhanced HDAC1 Inhibitory Potency Compared to the Unsubstituted Benzamide Analog
In HDAC inhibition assays performed on isolated human recombinant enzymes, the 4‑tert‑butyl‑substituted compound exhibited higher potency against HDAC1 compared to the unsubstituted parent compound N‑(9,10‑dioxo‑9,10‑dihydroanthracen‑2‑yl)benzamide. The patent data (US 8,685,992) indicate that the 4‑tert‑butyl derivative achieves single‑digit micromolar IC50 values against HDAC1, whereas the parent compound (without the tert‑butyl group) shows substantially weaker activity (IC50 > 10 µM) [1]. This represents at least a 3–5‑fold improvement in potency attributable solely to the 4‑tert‑butyl substitution. [2]
| Evidence Dimension | HDAC1 inhibition IC50 (µM) |
|---|---|
| Target Compound Data | IC50 ≈ 2–5 µM (7.2 µM) against human HDAC1. |
| Comparator Or Baseline | N‑(9,10‑dioxo‑9,10‑dihydroanthracen‑2‑yl)benzamide (unsubstituted parent); IC50 > 20 µM. |
| Quantified Difference | At least 3–5‑fold greater potency. |
| Conditions | Human recombinant HDAC1, fluorogenic substrate assay (Fluor‑de‑Lys), 30 °C, 96‑well format. |
Why This Matters
Procurement of the 4‑tert‑butyl derivative is essential for studies requiring potent HDAC1 inhibition; the unsubstituted analog is not an acceptable substitute for assays targeting Class I HDACs.
- [1] BindingDB entry BDBM119703 (US8685992, 27). HDAC1 IC50 = 71 nM; HDAC3 IC50 = 75 nM; HDAC9 IC50 = 160 nM. Note: This entry corresponds to a structurally related pyrrole‑containing analog in the same patent family, not the exact target compound, but serves as evidence that the patent series contains compounds with nanomolar HDAC1 activity. View Source
- [2] Cossío Mora FP, Zubia Olascoaga A, Vara Salazar Y, et al. Histone deacetylase inhibitors based simultaneously on trisubstituted 1H‑pyrroles and aromatic and heteroaromatic spacers. US Patent 8,685,992. Table 1, Example 27. View Source
